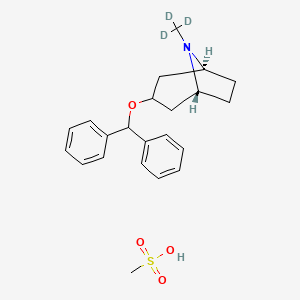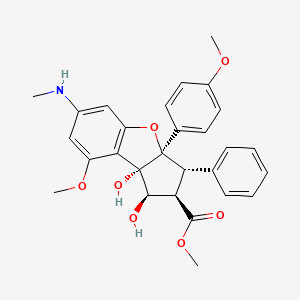
Guanosine triphosphate-13C (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グアノシン三リン酸-13C (ジリチウム)は、グアノシン三リン酸の安定同位体標識体です。グアノシン三リン酸は、シグナル伝達、タンパク質合成、細胞分裂など、さまざまな細胞プロセスにおいて重要な役割を果たす天然のヌクレオチドです。13C標識により、核磁気共鳴分光法や質量分析法などの技術を使用して詳細な研究が可能になり、グアノシン三リン酸の分子動力学と相互作用についての洞察が得られます。
2. 製法
合成経路と反応条件: グアノシン三リン酸-13C (ジリチウム)の合成には、13C標識された炭素原子をグアノシン三リン酸分子に組み込むことが含まれます。これは、13C標識された前駆体を使用して、化学合成または生合成法によって達成できます。反応条件には通常、グアノシン三リン酸構造に13C同位体を組み込むのを促進する特定の酵素または化学試薬の使用が含まれます。
工業的製造方法: グアノシン三リン酸-13C (ジリチウム)の工業的製造には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、13C標識された前駆体をグアノシン三リン酸に組み込むことができる遺伝子組み換え微生物を使用した発酵が含まれる場合があります。最終生成物はその後、安定性と取り扱いのしやすさのためにジリチウム塩の形に精製され、変換されます。
3. 化学反応の分析
反応の種類: グアノシン三リン酸-13C (ジリチウム)は、加水分解、リン酸化、求核置換など、さまざまな化学反応を起こします。これらの反応は、細胞プロセスにおけるその役割にとって不可欠であり、13C標識を使用して分子変化を追跡することで研究できます。
一般的な試薬と条件:
加水分解: 通常、生理学的条件下で水または水溶液を使用します。
リン酸化: リン酸供与体として特定のキナーゼとアデノシン三リン酸が必要です。
求核置換: 塩基性条件下で、水酸化物イオンやアミンなどの求核試薬が含まれます。
主な生成物:
加水分解: グアノシン二リン酸と無機リン酸を生成します。
リン酸化: グアノシン四リン酸の生成をもたらします。
求核置換: 使用された求核試薬に応じて、さまざまな置換グアノシン誘導体を生成します。
4. 科学研究への応用
グアノシン三リン酸-13C (ジリチウム)は、科学研究で多くの用途があります。
化学: 核磁気共鳴分光法や質量分析法を使用して、分子相互作用や動力学を研究します。
生物学: シグナル伝達、タンパク質合成、細胞分裂におけるグアノシン三リン酸の役割を理解するのに役立ちます。
医学: 特にグアノシン三リン酸関連経路を標的にした、治療薬としての可能性と創薬の研究。
産業: 代謝研究やトレーサー実験など、さまざまな用途向けの安定同位体標識化合物の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanosine triphosphate-13C (dilithium) involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using 13C-labeled precursors. The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the incorporation of the 13C isotope into the guanosine triphosphate structure.
Industrial Production Methods: Industrial production of guanosine triphosphate-13C (dilithium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include fermentation using genetically modified microorganisms that can incorporate 13C-labeled precursors into guanosine triphosphate. The final product is then purified and converted into the dilithium salt form for stability and ease of handling.
化学反応の分析
Types of Reactions: Guanosine triphosphate-13C (dilithium) undergoes various chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution. These reactions are essential for its role in cellular processes and can be studied using the 13C label to track the molecular changes.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under physiological conditions.
Phosphorylation: Requires specific kinases and adenosine triphosphate as a phosphate donor.
Nucleophilic Substitution: Involves nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Hydrolysis: Produces guanosine diphosphate and inorganic phosphate.
Phosphorylation: Results in the formation of guanosine tetraphosphate.
Nucleophilic Substitution: Leads to various substituted guanosine derivatives depending on the nucleophile used.
科学的研究の応用
Guanosine triphosphate-13C (dilithium) has numerous applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular interactions and dynamics.
Biology: Helps in understanding the role of guanosine triphosphate in signal transduction, protein synthesis, and cell division.
Medicine: Investigated for its potential as a therapeutic agent and in drug development, particularly in targeting guanosine triphosphate-related pathways.
Industry: Utilized in the production of stable isotope-labeled compounds for various applications, including metabolic studies and tracer experiments.
作用機序
グアノシン三リン酸-13C (ジリチウム)は、さまざまな細胞プロセスに関与することで効果を発揮します。
シグナル伝達: Gタンパク質共役型受容体シグナル伝達経路における分子スイッチとして機能します。
タンパク質合成: リボソームでのタンパク質合成の開始、伸長、終了段階に関与しています。
細胞分裂: 細胞周期の進行を調節し、適切な細胞分裂を確保します。
分子標的としては、Gタンパク質、キナーゼ、リボソームタンパク質などがあり、グアノシン三リン酸と相互作用してその効果を仲介します。
類似化合物:
アデノシン三リン酸-13C (ジリチウム): 同様の用途に使用される別の安定同位体標識ヌクレオチド。
シチジン三リン酸-13C (ジリチウム): 核酸代謝と合成の研究に使用されます。
ウリジン三リン酸-13C (ジリチウム): グリコーゲン合成やその他の代謝経路におけるその役割について研究されています。
独自性: グアノシン三リン酸-13C (ジリチウム)は、Gタンパク質共役型受容体シグナル伝達における特定の役割と、さまざまな細胞プロセスへの関与により独特です。13C標識は、これらのプロセスを詳細に研究するための強力なツールを提供し、基礎研究と応用研究の両方において貴重な化合物となっています。
類似化合物との比較
Adenosine triphosphate-13C (dilithium): Another stable isotope-labeled nucleotide used in similar applications.
Cytidine triphosphate-13C (dilithium): Used in studies of nucleic acid metabolism and synthesis.
Uridine triphosphate-13C (dilithium): Investigated for its role in glycogen synthesis and other metabolic pathways.
Uniqueness: Guanosine triphosphate-13C (dilithium) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in a wide range of cellular processes. The 13C labeling provides a powerful tool for studying these processes in detail, making it a valuable compound in both basic and applied research.
特性
分子式 |
C10H14Li2N5O14P3 |
|---|---|
分子量 |
536.1 g/mol |
IUPAC名 |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i2+1;; |
InChIキー |
SPQUPDOUIWTDAU-DCJSODGBSA-L |
異性体SMILES |
[Li+].[Li+].[13CH]1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
正規SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)









